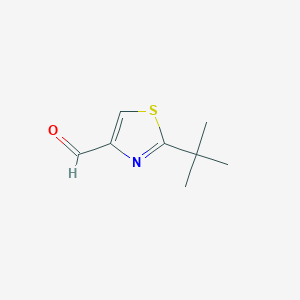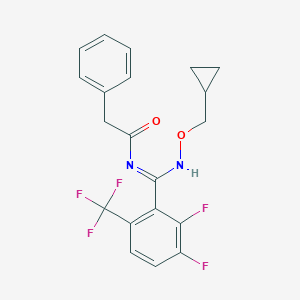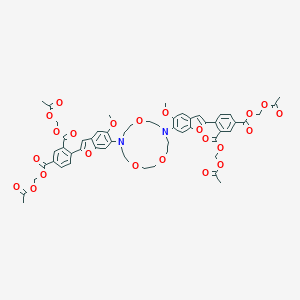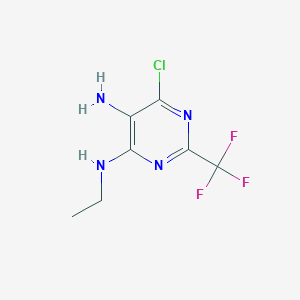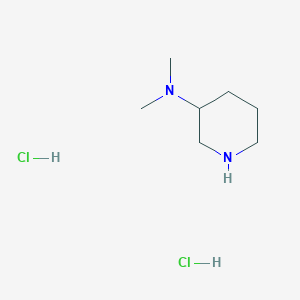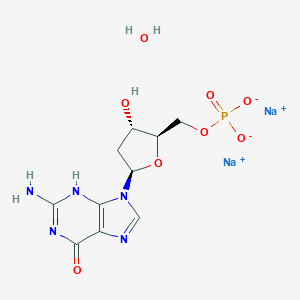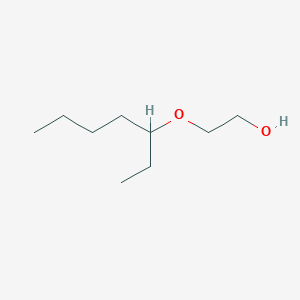
2-(1-Ethylamyloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylamyloxy)ethanol, also known as 2-ethoxy-2-methyl-4-pentanol, is a colorless liquid with a mild odor. It is a solvent that is used in various industries, including pharmaceuticals, coatings, and cleaning products.
Wirkmechanismus
The mechanism of action of 2-(1-Ethylamyloxy)ethanol is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, which can affect the activity of membrane-bound enzymes and transporters.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(1-Ethylamyloxy)ethanol can affect the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been found to have a low toxicity profile and is considered safe for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Ethylamyloxy)ethanol in lab experiments is its ability to dissolve a wide range of compounds, including both polar and nonpolar substances. It is also relatively non-toxic and has a low vapor pressure, making it a safer alternative to other solvents, such as dichloromethane. However, it has a relatively low boiling point and can evaporate quickly, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Ethylamyloxy)ethanol. One area of interest is its potential use in the synthesis of metal-organic frameworks, which have a wide range of applications in catalysis, gas storage, and drug delivery. Another area of interest is its potential use as a dispersant in the preparation of nanoparticles, which could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Ethylamyloxy)ethanol and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(1-Ethylamyloxy)ethanol involves the reaction of 2-methyl-4-pentanol with ethylene oxide. This process is carried out in the presence of a catalyst, such as sulfuric acid or potassium hydroxide. The reaction produces 2-(1-Ethylamyloxy)ethanol and water.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylamyloxy)ethanol has been used in scientific research as a solvent for the extraction of various compounds, including flavonoids, alkaloids, and terpenoids. It has also been used as a dispersant in the preparation of nanoparticles and as a co-solvent in the synthesis of metal-organic frameworks.
Eigenschaften
CAS-Nummer |
10138-47-3 |
|---|---|
Produktname |
2-(1-Ethylamyloxy)ethanol |
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-heptan-3-yloxyethanol |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2)11-8-7-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
BITOXCKNAKLGLN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)OCCO |
Kanonische SMILES |
CCCCC(CC)OCCO |
Synonyme |
2-[(1-Ethylpentyl)oxy]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



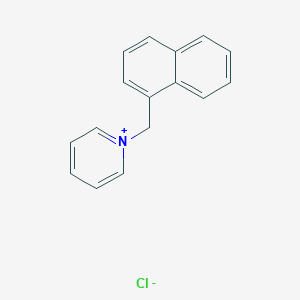
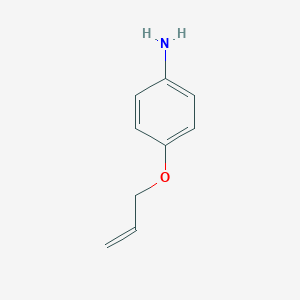
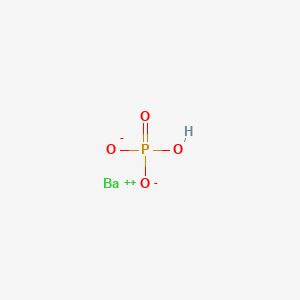
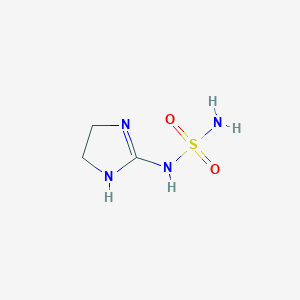

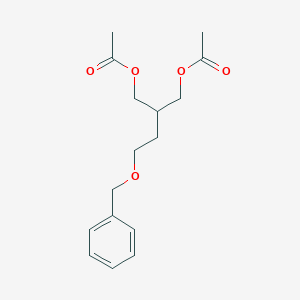
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
